15(16)-EpODE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

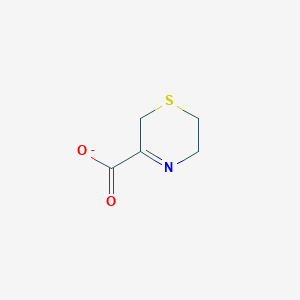

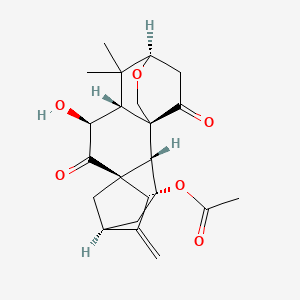

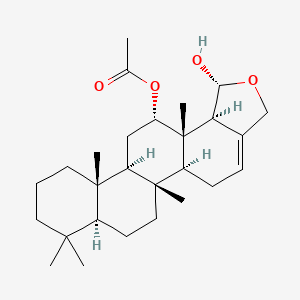

Alpha-15(16)-Epode, also known as Α-15(16)-epode, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, Alpha-15(16)-epode is considered to be an octadecanoid lipid molecule. Alpha-15(16)-Epode is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-15(16)-Epode has been detected in multiple biofluids, such as blood and urine. Within the cell, Alpha-15(16)-epode is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

15(16)-EpODE is an epoxy fatty acid.

Applications De Recherche Scientifique

Obesity Prevention and Community Health Programs

EPODE Approach for Obesity Prevention : The EPODE methodology, standing for ‘Ensemble Prévenons l'Obésité Des Enfants’ or ‘Together let's Prevent Childhood Obesity’, is a significant application of 15(16)-EpODE in the domain of public health. This community-based approach focuses on preventing childhood obesity through various strategies, including political commitment, public-private partnerships, social marketing, and evaluation. The approach has been implemented in over 500 communities across six countries, demonstrating its broad applicability and success in addressing childhood obesity (Van Koperen et al., 2013).

EPODE's International Development : EPODE's methodology is notable for its focus on multi-stakeholder involvement at various levels, promoting healthier lifestyles in a sustainable manner. This model serves as a reference for future research, stakeholder engagement, and the construction of locally tailored evaluation plans, showcasing the versatility of 15(16)-EpODE in community health initiatives (Borys et al., 2012).

Technological Applications

High Voltage Power Conversion Systems : The 15(16)-EpODE framework is instrumental in the development of high-voltage power conversion systems, such as a 15 kV full-bridge rectifier module. This technology, employing silicon carbide junction-barrier Schottky diodes, exemplifies the application of 15(16)-EpODE in enhancing the efficiency and compactness of power systems (Tipton et al., 2011).

Electroluminescence in Organic Polymers : Research in organic polymers for light-emitting diodes (LEDs), involving 15(16)-EpODE, has led to significant advancements in this field. These developments in semiconductor physics of polymers have been crucial for practical applications and understanding the materials' fabrication issues (Friend et al., 1999).

Health and Medical Research

Cytokine Therapy in Cancer Research : In cancer research, 15(16)-EpODE plays a role in cytokine therapy, an emerging tool for boosting immune responses to cancer cells. The study of Interleukin 15 (IL-15) delivered to tumors by electroporation, demonstrates the potential of 15(16)-EpODE in tumor regression and long-term survival in preclinical models (Marrero et al., 2014).

miR-15a/16-1 in B-cell Neoplasms : The deletion of miR-15a/16-1 in activated B-cells, closely related to 15(16)-EpODE, highlights its critical role in the development of plasma cell and mature B-cell neoplasms. This research provides insights into the tumor suppressor activity of miR-15a/16-1 and its implications in B-cell activation and malignancy initiation (Sewastianik et al., 2020).

Propriétés

Nom du produit |

15(16)-EpODE |

|---|---|

Formule moléculaire |

C18H30O3 |

Poids moléculaire |

294.4 g/mol |

Nom IUPAC |

(9Z,12Z)-14-(3-ethyloxiran-2-yl)tetradeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-16-17(21-16)14-12-10-8-6-4-3-5-7-9-11-13-15-18(19)20/h4,6,10,12,16-17H,2-3,5,7-9,11,13-15H2,1H3,(H,19,20)/b6-4-,12-10- |

Clé InChI |

HKSDVVJONLXYKL-OHPMOLHNSA-N |

SMILES isomérique |

CCC1C(O1)C/C=C\C/C=C\CCCCCCCC(=O)O |

SMILES canonique |

CCC1C(O1)CC=CCC=CCCCCCCCC(=O)O |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,3]Triazolo[1,5-a]pyrimidine](/img/structure/B1257480.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide;hydrochloride](/img/structure/B1257488.png)

![6-(Iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1257497.png)

![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1257498.png)